2-Ethylhexyl cyclopentanecarboxylate
Description
2-Ethylhexyl cyclopentanecarboxylate is an organic compound with the molecular formula C14H26O2. It is an ester derived from cyclopentanecarboxylic acid and 2-ethylhexanol. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.
Properties
CAS No. |
94231-47-7 |
|---|---|
Molecular Formula |
C14H26O2 |
Molecular Weight |
226.35 g/mol |
IUPAC Name |
2-ethylhexyl cyclopentanecarboxylate |
InChI |
InChI=1S/C14H26O2/c1-3-5-8-12(4-2)11-16-14(15)13-9-6-7-10-13/h12-13H,3-11H2,1-2H3 |
InChI Key |
PISFVCYDRLJBQS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)COC(=O)C1CCCC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Ethylhexyl cyclopentanecarboxylate can be synthesized through the esterification of cyclopentanecarboxylic acid with 2-ethylhexanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of 2-ethylhexyl cyclopentanecarboxylate involves similar esterification processes but on a larger scale. The reactants are mixed in large reactors, and the reaction is catalyzed by acids. The product is then purified through distillation to remove any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions
2-Ethylhexyl cyclopentanecarboxylate undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to cyclopentanecarboxylic acid and 2-ethylhexanol in the presence of water and an acid or base catalyst.
Transesterification: It can react with other alcohols to form different esters.
Oxidation: The compound can be oxidized under specific conditions to form corresponding carboxylic acids and other oxidation products.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohols and a catalyst such as sodium methoxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Hydrolysis: Cyclopentanecarboxylic acid and 2-ethylhexanol.
Transesterification: Various esters depending on the alcohol used.
Oxidation: Carboxylic acids and other oxidation products.
Scientific Research Applications
2-Ethylhexyl cyclopentanecarboxylate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: Employed in the study of esterases and other enzymes that catalyze ester hydrolysis.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable esters.
Industry: Utilized in the production of plasticizers, lubricants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-ethylhexyl cyclopentanecarboxylate involves its interaction with enzymes and other molecular targets. In biological systems, esterases can hydrolyze the ester bond, releasing cyclopentanecarboxylic acid and 2-ethylhexanol. These products can then participate in various metabolic pathways. The compound’s ability to form stable esters makes it useful in drug delivery, where it can help in the controlled release of active pharmaceutical ingredients.
Comparison with Similar Compounds
Similar Compounds
Cyclopentanecarboxylic acid: The parent acid of 2-ethylhexyl cyclopentanecarboxylate.
2-Ethylhexanol: The alcohol component of the ester.
Di(2-ethylhexyl) phthalate: A commonly used plasticizer with similar ester functional groups.
Uniqueness
2-Ethylhexyl cyclopentanecarboxylate is unique due to its specific ester structure, which imparts distinct chemical and physical properties. Unlike di(2-ethylhexyl) phthalate, which is primarily used as a plasticizer, 2-ethylhexyl cyclopentanecarboxylate finds applications in a broader range of fields, including organic synthesis, enzymatic studies, and drug delivery systems.
Biological Activity
2-Ethylhexyl cyclopentanecarboxylate is an organic compound classified as an ester, with the chemical formula and a molecular weight of approximately 226.35 g/mol. This compound is notable for its potential applications in drug delivery systems due to its unique biological activity, particularly its interactions with enzymes such as esterases. This article delves into the biological activity of 2-ethylhexyl cyclopentanecarboxylate, supported by relevant data tables and research findings.
Chemical Structure and Properties
The structure of 2-ethylhexyl cyclopentanecarboxylate features a cyclopentanecarboxylic acid moiety esterified with 2-ethylhexanol, resulting in a colorless liquid with a mild odor. The compound's properties make it suitable for various industrial applications, including its use in formulations requiring controlled release of active ingredients.
Biological Activity
The biological activity of 2-ethylhexyl cyclopentanecarboxylate is primarily attributed to its interactions with enzymes, especially esterases. These enzymes catalyze the hydrolysis of the ester bond, releasing cyclopentanecarboxylic acid and 2-ethylhexanol, which can then enter various metabolic pathways. This hydrolysis is critical for applications in drug delivery systems where controlled release is essential.
Enzymatic Hydrolysis
Research indicates that 2-ethylhexyl cyclopentanecarboxylate can be effectively hydrolyzed in biological systems. The hydrolysis process not only releases the constituent components but also allows these components to participate in metabolic processes, enhancing the compound's utility in pharmaceutical applications.
Comparative Analysis
To understand the uniqueness of 2-ethylhexyl cyclopentanecarboxylate, a comparison with structurally similar compounds is presented below:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 2-Ethylhexyl acrylate | C12H22O2 | Used in adhesives; polymerizes easily |
| Ethyl cyclopentanecarboxylate | C8H12O3 | Derived from cyclopentanecarboxylic acid; smaller structure |
| Butyl cyclopentanecarboxylate | C12H22O2 | Similar ester structure; different alcohol component |
| Octyl cyclopentanecarboxylate | C14H26O2 | Longer alkyl chain; impacts solubility properties |
The balance between hydrophobicity from the branched alkane chain and reactivity as an ester makes 2-ethylhexyl cyclopentanecarboxylate particularly suitable for applications requiring both stability and reactivity.
Case Studies and Research Findings
Recent studies have explored the biological activity of 2-ethylhexyl cyclopentanecarboxylate within various contexts:
- Drug Delivery Systems : Research has demonstrated that the compound can serve as a carrier for active pharmaceutical ingredients, allowing for controlled release over time. This property is crucial for enhancing therapeutic efficacy while minimizing side effects.
- Metabolic Pathways : Investigations into the metabolic pathways involving the hydrolysis products of 2-ethylhexyl cyclopentanecarboxylate have shown that both cyclopentanecarboxylic acid and 2-ethylhexanol can engage in further biochemical reactions, potentially leading to beneficial metabolic outcomes.
- Environmental Impact Studies : Although primarily focused on industrial applications, studies have also assessed the environmental degradation pathways of 2-ethylhexyl cyclopentanecarboxylate, highlighting its biodegradability under certain conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
